N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiadiazole ring could be formed via a cyclization reaction involving a thiosemicarbazide.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. These groups would likely contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. For example, the bromine atoms could potentially be replaced via nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it relatively soluble in polar solvents .Scientific Research Applications
Synthesis and Bioactivity
- Bioactivity of Thiochroman-4-One Derivatives : A study by Yu et al. (2022) synthesized thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, revealing notable antibacterial and antifungal activities. This suggests potential bioactivity for compounds with similar structures.
- Antibacterial 1,3,4-Thiadiazole Derivatives : Wan et al. (2018) designed and synthesized 1,3,4-thiadiazole derivatives, exhibiting excellent antibacterial activities (Wan et al., 2018). This highlights the antimicrobial potential of compounds containing the 1,3,4-thiadiazole moiety.
- Anticancer Properties : The study by Tiwari et al. (2017) synthesized compounds with a thiadiazole scaffold and benzamide groups, revealing significant anticancer activity. This may indicate potential therapeutic applications for structurally similar compounds.
Application in Agriculture
- Herbicidal Activities : Hu et al. (2009) synthesized novel carboxamides and thiocarboxamides with potential as D1 protease inhibitors in plants, suggesting herbicidal applications (Hu et al., 2009).
- Nematocidal Activity : Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide groups, showing promising nematocidal activity (Liu et al., 2022). This could indicate potential use in controlling nematode pests in agriculture.
Enzyme Inhibition and Pharmacological Potential
- α-Glucosidase Inhibition : A study by Saeedi et al. (2020) synthesized 5-arylisoxazole-1,3,4-thiadiazole hybrids with significant α-glucosidase inhibitory activity, suggesting potential in diabetes treatment.
- Carbonic Anhydrase Inhibition : Altıntop et al. (2017) developed new 1,3,4-thiadiazole derivatives with effects on human carbonic anhydrase isozymes, relevant in disorders like glaucoma and cancer (Altıntop et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O2S2/c1-11-16(17(26-28-11)14-4-2-3-5-15(14)22)18(27)23-19-24-25-20(30-19)29-10-12-6-8-13(21)9-7-12/h2-9H,10H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUOHXIPZXDINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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